molecular formula C14H23N3 B1485248 4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine CAS No. 2098026-90-3

4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine

Cat. No. B1485248
CAS RN: 2098026-90-3
M. Wt: 233.35 g/mol
InChI Key: ZSPPHOHVLTYCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The pyrazole ring is substituted with a cyclopentylmethyl group .


Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to the one , has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine” can be inferred from its IUPAC name and related compounds . The piperidine ring is a six-membered ring with one nitrogen atom. Attached to this ring at the 4-position is a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted at the 1-position with a cyclopentylmethyl group .

Future Directions

The future directions for research on “4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by piperidine derivatives, these compounds could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

4-[1-(cyclopentylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-4-12(3-1)10-17-11-14(9-16-17)13-5-7-15-8-6-13/h9,11-13,15H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPPHOHVLTYCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2C=C(C=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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